molecular formula C20H15FN2O4 B2941400 N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide CAS No. 2201432-60-0

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide

Numéro de catalogue B2941400
Numéro CAS: 2201432-60-0
Poids moléculaire: 366.348
Clé InChI: LYPXKEWGOAIKNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets protein kinase BTK. The compound has gained significant attention in recent years due to its potential as a therapeutic agent for various cancers and autoimmune diseases.

Mécanisme D'action

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide selectively targets BTK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor, leading to downstream signaling events that promote B-cell survival and proliferation. N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide inhibits BTK activity by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to apoptosis of malignant B-cells.
Biochemical and Physiological Effects
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide has been shown to induce apoptosis of malignant B-cells in preclinical studies, leading to a decrease in tumor burden. Additionally, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide has shown efficacy in inhibiting the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. However, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide may also affect the function of normal B-cells, leading to potential adverse effects such as increased susceptibility to infections.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide has several advantages for lab experiments, including its high selectivity for BTK and its ability to induce apoptosis of malignant B-cells. Additionally, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide has shown efficacy in inhibiting the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. However, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide may also affect the function of normal B-cells, leading to potential adverse effects such as increased susceptibility to infections. Furthermore, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans remain unknown.

Orientations Futures

There are several future directions for N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide research, including the evaluation of its safety and efficacy in clinical trials for various cancers and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosing regimen and potential adverse effects of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide. Furthermore, the development of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide analogs with improved pharmacokinetic properties and selectivity for BTK may lead to the development of more effective therapeutic agents for various diseases. Finally, the combination of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide with other targeted therapies or immunotherapies may lead to improved outcomes for patients with cancer or autoimmune diseases.

Méthodes De Synthèse

The synthesis of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide involves several steps, including the reaction of 4-fluoro-3-nitroaniline with ethyl acrylate to form 4-fluoro-3-(prop-2-enoylamino)aniline, which is then reacted with 5-phenoxyfuran-2-carboxylic acid to yield N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide. The yield of the compound is typically around 40%, and the purity is confirmed using various analytical techniques such as HPLC and NMR spectroscopy.

Applications De Recherche Scientifique

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide has shown promising results in inhibiting BTK activity, which plays a crucial role in B-cell receptor signaling and survival of malignant B-cells. Additionally, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide has shown efficacy in inhibiting the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders.

Propriétés

IUPAC Name

N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4/c1-2-18(24)23-16-12-13(8-9-15(16)21)22-20(25)17-10-11-19(27-17)26-14-6-4-3-5-7-14/h2-12H,1H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPXKEWGOAIKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)OC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.